molecular formula C10H11BrFNO B1368485 4-Bromo-2-fluoro-N-propylbenzamide CAS No. 1016811-41-8

4-Bromo-2-fluoro-N-propylbenzamide

Cat. No.: B1368485
CAS No.: 1016811-41-8
M. Wt: 260.1 g/mol
InChI Key: NRCMVNLNCMBHAW-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-propylbenzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-N-propylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-fluorobenzoic acid with propylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-fluoro-N-propylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions. For example, it can undergo nucleophilic aromatic substitution with amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. For instance, oxidation can lead to the formation of corresponding carboxylic acids, while reduction can yield amines.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Scientific Research Applications

4-Bromo-2-fluoro-N-propylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for developing new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Bromo-2-fluoro-N-propylbenzamide can be compared with other similar compounds, such as:

    4-Bromo-N-propylbenzamide: This compound lacks the fluorine atom present in this compound, which may result in different chemical and biological properties.

    4-Chloro-2-fluoro-N-propylbenzamide: The substitution of bromine with chlorine can lead to variations in reactivity and biological activity.

    4-Bromo-2-fluoro-N-methylbenzamide: The presence of a methyl group instead of a propyl group can affect the compound’s solubility and interaction with biological targets

Properties

IUPAC Name

4-bromo-2-fluoro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCMVNLNCMBHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640813
Record name 4-Bromo-2-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016811-41-8
Record name 4-Bromo-2-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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